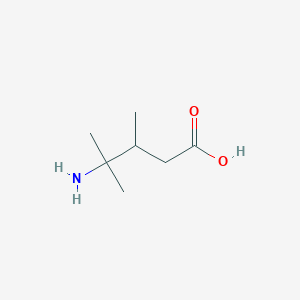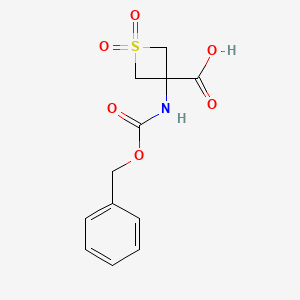
2-(Bromomethyl)-1-ethyl-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)-1-ethyl-4-methylbenzene is an organic compound with the molecular formula C10H13Br. It is a derivative of toluene, where the methyl group is substituted with a bromomethyl group. This compound is often used in organic synthesis due to its reactivity and ability to form various derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1-ethyl-4-methylbenzene typically involves the bromination of 1-ethyl-4-methylbenzene (p-ethyltoluene). One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under light or heat conditions . The reaction proceeds via a free radical mechanism, where the bromine radical selectively abstracts a hydrogen atom from the methyl group, leading to the formation of the bromomethyl derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The process involves the bromination of 1-ethyl-4-methylbenzene with bromine or N-bromosuccinimide in the presence of a solvent such as dichloromethane or acetonitrile . The reaction mixture is then passed through a pipeline reactor under controlled temperature and light conditions to ensure efficient bromination.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Bromomethyl)-1-ethyl-4-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of alcohols, nitriles, or amines, respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, sodium cyanide, or primary amines in polar solvents such as ethanol or water.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Alcohols, nitriles, or amines.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Methyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Bromomethyl)-1-ethyl-4-methylbenzene is used in various scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(Bromomethyl)-1-ethyl-4-methylbenzene involves its reactivity as an electrophile. The bromomethyl group is highly reactive towards nucleophiles, allowing it to participate in various substitution reactions. In biological systems, the compound can interact with nucleophilic sites on enzymes or other biomolecules, potentially inhibiting their function or altering their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl Bromide: Similar structure but lacks the ethyl and methyl groups on the benzene ring.
1-Bromo-2-methylbenzene: Similar structure but with the bromine atom directly attached to the benzene ring.
2-Bromomethyl-1,3-dioxolane: Contains a bromomethyl group but with a different ring structure.
Uniqueness
2-(Bromomethyl)-1-ethyl-4-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties compared to other brominated aromatic compounds. Its combination of an ethyl and a methyl group along with the bromomethyl group makes it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C10H13Br |
|---|---|
Molekulargewicht |
213.11 g/mol |
IUPAC-Name |
2-(bromomethyl)-1-ethyl-4-methylbenzene |
InChI |
InChI=1S/C10H13Br/c1-3-9-5-4-8(2)6-10(9)7-11/h4-6H,3,7H2,1-2H3 |
InChI-Schlüssel |
MIVIFUMZBBDKGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=C(C=C1)C)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-(Benzyloxy)-1-azaspiro[3.3]heptan-2-one](/img/structure/B13611481.png)


![3-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]propanamide hydrochloride](/img/structure/B13611495.png)






![3-[(2,2,2-Trifluoroethyl)sulfanyl]azetidine hydrochloride](/img/structure/B13611552.png)
